

Physical and chemical properties of 2-Bromo octadecanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromostearic acid*

Cat. No.: *B092642*

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo octadecanoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 2-bromo octadecanoic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for 2-bromo octadecanoic acid, this document also includes information on homologous 2-bromo fatty acids for comparative and illustrative purposes.

Physicochemical Properties

2-Bromo octadecanoic acid, also known as α -bromostearic acid, is a long-chain fatty acid derivative. The presence of a bromine atom at the alpha-carbon position imparts unique reactivity, making it a valuable intermediate in organic synthesis.^[1] It typically appears as a white to off-white solid or waxy substance.^[1]

General and Physical Properties

The key physical and chemical properties of 2-bromo octadecanoic acid are summarized in the table below. For context, properties of related 2-bromo fatty acids are also included.

Property	2-Bromoctadecanoic Acid	2-Bromohexadecanoic Acid	2-Bromodecanoic Acid
CAS Number	142-94-9	18263-25-7	2623-95-2
Molecular Formula	<chem>C18H35BrO2</chem> [2]	<chem>C16H31BrO2</chem>	<chem>C10H19BrO2</chem> [3]
Molecular Weight	363.37 g/mol [4]	335.32 g/mol	251.16 g/mol [3]
Melting Point	58-60 °C	52-54 °C	2 °C
Boiling Point	431.02 °C at 760 mmHg (Predicted)	Not available	116-118 °C at 0.05 mmHg
Density	1.09 g/cm³ (Predicted)	Not available	1.21 g/mL at 20 °C
Appearance	White to off-white solid/waxy substance [1]	Solid	Liquid

Solubility

2-Bromoctadecanoic acid's long hydrocarbon tail renders it poorly soluble in water, but it is soluble in organic solvents.[\[1\]](#) Quantitative solubility data for 2-bromoctadecanoic acid is not readily available, but data for the related 2-bromohexadecanoic acid provides a useful reference.

Solvent	Solubility of 2-Bromohexadecanoic Acid
Methanol	Soluble (1 g/10 mL), clear, colorless
Chloroform	Soluble
Ethanol	Soluble
Water	Insoluble
DMSO	≥ 125 mg/mL [5]

For experimental use, dissolving the compound in DMSO followed by dilution in aqueous buffers may be possible, though precipitation can occur.[\[6\]](#) The use of sonication in a heated water bath (e.g., 37°C, 20-40 kHz) can aid in dissolution.[\[6\]](#)

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of 2-bromo octadecanoic acid. While a full dataset for this specific molecule is not publicly available, a vapor phase Infrared (IR) spectrum has been recorded.[\[7\]](#) Data from homologous compounds can provide insight into the expected spectral characteristics.

Spectral Data	Information
¹ H NMR	For the related 2-bromohexadecanoic acid in CDCl ₃ , characteristic peaks would include a triplet for the terminal methyl group, multiplets for the long methylene chain, and a distinct downfield signal for the proton on the alpha-carbon bearing the bromine atom. [8]
¹³ C NMR	Expected signals would include those for the carbonyl carbon, the alpha-carbon attached to bromine, the long alkyl chain carbons, and the terminal methyl carbon.
Infrared (IR)	A vapor phase IR spectrum is available for DL-2-bromo octadecanoic acid. [7] Key absorbances for α -bromo carboxylic acids include a strong C=O stretch from the carbonyl group and a broad O-H stretch from the carboxylic acid group. [9] [10]
Mass Spec.	The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. [11]

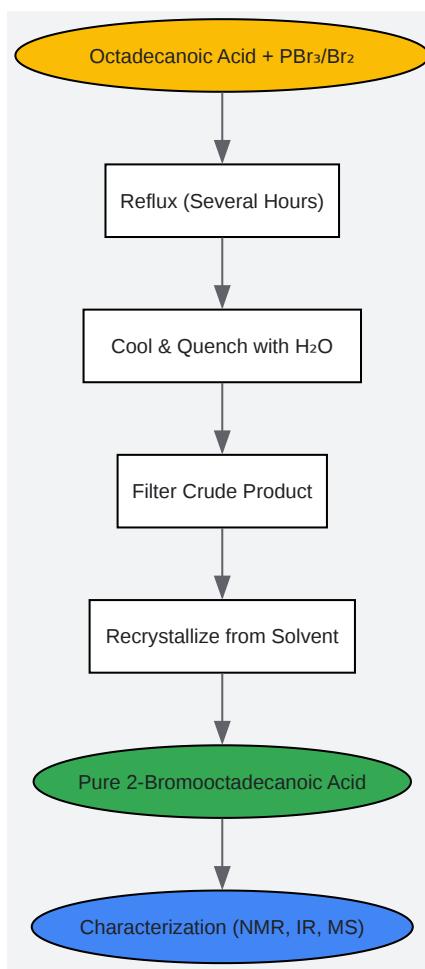
Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

2-Bromooctadecanoic acid can be synthesized from octadecanoic acid (stearic acid) via the Hell-Volhard-Zelinsky reaction, which facilitates the α -bromination of carboxylic acids.[12][13]

Reaction Mechanism:

- **Acyl Halide Formation:** The carboxylic acid is converted to an acyl bromide using a phosphorus trihalide, such as PBr_3 .[14]
- **Enolization:** The acyl bromide tautomerizes to its enol form.[14]
- **α -Bromination:** The enol reacts with bromine (Br_2) at the α -carbon.[14]
- **Hydrolysis:** The resulting α -bromo acyl bromide is hydrolyzed during aqueous workup to yield the final α -bromo carboxylic acid.[14]


[Click to download full resolution via product page](#)

Caption: Hell-Volhard-Zelinsky reaction mechanism for the synthesis of 2-Bromooctadecanoic acid.

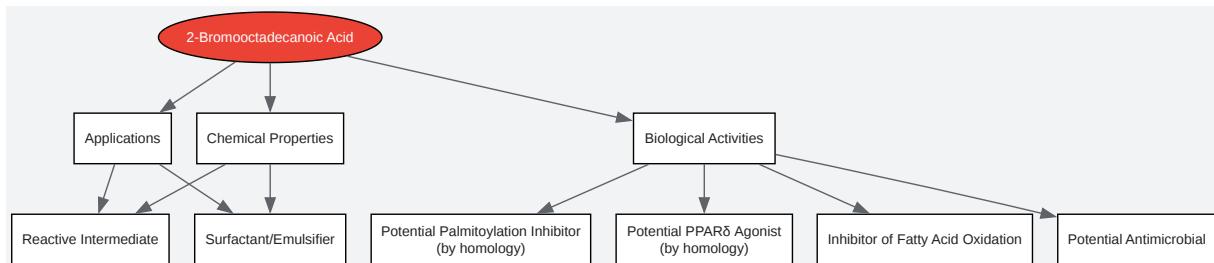
General Experimental Protocol: This protocol is adapted from the synthesis of other α -brominated fatty acids and should be optimized for 2-bromooctadecanoic acid.[15]

- To a flask equipped with a reflux condenser and a trap for acidic gases, add octadecanoic acid and a catalytic amount of red phosphorus or PBr_3 .
- Slowly add one molar equivalent of liquid bromine (Br_2) to the reaction mixture.
- Heat the mixture under reflux for several hours until the reaction is complete (cessation of HBr evolution).
- Cool the reaction mixture to room temperature.

- Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining reagents.
- The crude product, which is a solid, can be isolated by filtration.
- Purification can be achieved by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification of 2-Bromo octadecanoic acid.


Biological Activity and Applications

The introduction of a bromine atom at the α -position of octadecanoic acid influences its biological properties. While specific research on 2-bromo octadecanoic acid is limited, it is

known as an inhibitor of fatty acid oxidation.^[4] The biological activities of the closely related 2-bromohexadecanoic acid (2-bromopalmitate) have been more extensively studied and may suggest potential activities for 2-bromo octadecanoic acid.

Known and Potential Activities:

- Inhibition of Fatty Acid Oxidation: 2-Bromo octadecanoic acid itself is described as an inhibitor of fatty acid oxidation.^[4] The shorter-chain analog, 2-bromo octanoate, has been shown to irreversibly inactivate the enzyme 3-ketothiolase, a key enzyme in the β -oxidation pathway.^[16]
- Palmitoylation Inhibition: 2-Bromohexadecanoic acid is a known inhibitor of protein palmitoylation, targeting DHHC (Asp-His-His-Cys) protein palmitoyltransferases.^[5] This inhibition can affect the function and localization of numerous proteins.
- Modulation of Cell Death Pathways: By inhibiting palmitoylation, 2-bromohexadecanoic acid has been shown to inhibit the BAK/BAX-Caspase 3-GSDME pathway, which is involved in a form of programmed cell death called pyroptosis.^[5]
- PPAR δ Agonism: 2-Bromohexadecanoic acid is an agonist for the peroxisome proliferator-activated receptor delta (PPAR δ), a nuclear receptor that plays a role in lipid metabolism.
- Antimicrobial Activity: There is potential for 2-bromo octadecanoic acid to exhibit antimicrobial properties, though this requires further investigation.^[1]
- Chemical Synthesis and Surfactant Properties: Due to its amphiphilic nature, it can act as a surfactant or emulsifying agent.^[1] Its primary application remains as a reactive intermediate in the synthesis of other complex organic molecules.^[1]

[Click to download full resolution via product page](#)

Caption: Logical relationships of the properties and applications of 2-Bromooctadecanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 142-94-9: 2-Bromooctadecanoic acid | CymitQuimica [cymitquimica.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2-Bromodecanoic acid | C10H19BrO2 | CID 98310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-BROMOOCTANOIC ACID(2623-82-7) IR Spectrum [chemicalbook.com]
- 11. google.com [google.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 16. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketoctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromooctadecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092642#physical-and-chemical-properties-of-2-bromooctadecanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com